Dodecyl D-glucoside

Overview

Description

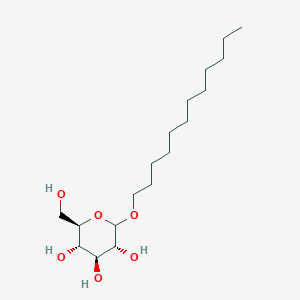

Dodecyl D-glucoside (CAS RN: 27836-64-2), also known as lauryl glucoside, is a nonionic surfactant composed of a dodecyl (C12) alkyl chain linked to a glucose moiety via a β-glycosidic bond . Its molecular formula is C₁₈H₃₆O₆, with an average molecular weight of 348.48 g/mol. Its structure balances hydrophilic (glucose) and hydrophobic (alkyl chain) properties, enabling effective emulsification and foam stabilization .

Preparation Methods

Lauryl glucoside is synthesized through the reaction of glucose with lauryl alcohol. The process involves the use of acid or enzymatic catalysts to facilitate the glycosidic bond formation. Industrial production typically employs a direct method where glucose and lauryl alcohol are reacted under controlled conditions to achieve high yields and purity. The reaction is efficient, producing water as the only byproduct .

Chemical Reactions Analysis

Lauryl glucoside primarily undergoes reactions typical of glycosides and alcohols. It can participate in:

Oxidation: Lauryl glucoside can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Membrane Protein Studies

Dodecyl D-glucoside is extensively utilized in the extraction and stabilization of membrane proteins for structural biology studies. It serves as an effective detergent for solubilizing proteins while maintaining their functional integrity.

- NMR Spectroscopy : The compound is often employed in nuclear magnetic resonance (NMR) spectroscopy to study membrane proteins. It provides a suitable environment for high-resolution spectra by minimizing proton interference .

Drug Delivery Systems

Recent studies have highlighted the potential of this compound in enhancing transdermal drug delivery. Its ability to interact reversibly with skin barrier lipids facilitates the permeation of therapeutic agents.

- Case Study : Research demonstrated that formulations containing this compound significantly improved the delivery of drugs across skin models compared to traditional methods .

Cosmetic and Personal Care Products

This compound is widely used in cosmetic formulations due to its mildness and foaming properties.

- Applications : It is incorporated into shampoos, body washes, and facial cleansers, providing effective cleansing without irritating the skin .

- Safety Assessments : The Cosmetic Ingredient Review (CIR) has concluded that dodecyl glucosides are safe for use in cosmetics, reinforcing their popularity in personal care products .

Cleaning Agents

In industrial cleaning formulations, this compound acts as an effective surfactant that enhances the removal of dirt and grease.

- Performance Metrics : Its performance can be compared with traditional surfactants like sodium lauryl sulfate (SLS), showing comparable or superior detergency under specific conditions .

Food Industry

This compound has potential applications in food processing as a food-grade emulsifier or stabilizer due to its non-toxic nature.

- Research Findings : Studies indicate that it can stabilize oil-in-water emulsions, which are crucial for various food products .

Comparative Data Table

Mechanism of Action

Lauryl glucoside functions by reducing the surface tension between different substances, allowing them to mix more easily. This property makes it an effective cleansing agent. At the molecular level, lauryl glucoside interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly useful in biological applications for cell disruption and protein extraction .

Comparison with Similar Compounds

Comparison with Alkyl Glucosides

Alkyl glucosides vary in alkyl chain length and sugar moieties, influencing their physicochemical properties and applications. Key comparisons include:

Octyl β-D-glucoside (C8)

- Structure : C8 alkyl chain + glucose.

- Molecular formula : C₁₄H₂₈O₆; molecular weight: 292.37 g/mol.

- Properties : Higher critical micelle concentration (CMC: ~20–25 mM) due to shorter chain length, enhancing water solubility.

- Applications : Preferred in biochemical research for solubilizing membrane proteins, as its high CMC allows easy removal via dialysis .

Decyl glucoside (C10)

- Structure : C10 alkyl chain + glucose.

- Molecular formula : C₁₆H₃₂O₆; molecular weight: 320.42 g/mol.

- Properties : Intermediate CMC (~0.1 mM), offering mildness suitable for sensitive skin.

- Applications : Common in baby products and eco-friendly cleansers due to its gentle profile .

Dodecyl D-glucoside (C12)

- Properties : Lower CMC (~0.01 mM) due to increased hydrophobicity, enhancing stability in formulations.

- Applications : Used in heavy-duty detergents, shampoos, and industrial cleaners for robust emulsification .

Comparison with Alkyl Maltosides

Alkyl maltosides, such as dodecyl β-D-maltoside , differ in sugar moiety (maltose vs. glucose):

- Structure : C12 chain + maltose (disaccharide).

- Molecular formula : C₂₄H₄₆O₁₁; molecular weight: 510.62 g/mol.

- Properties : Lower CMC (~0.06 mM) than dodecyl glucoside, with enhanced hydrogen-bonding capacity from maltose.

- Applications : Utilized in membrane protein studies due to its ability to stabilize complex lipid bilayers .

Key Research Findings

pH Sensitivity: Non-ionic alkyl glucosides (e.g., dodecyl glucoside, octyl glucoside) exhibit optimal enzymatic activity with Toruzyme™ 3.0 L at pH 5–6, whereas acidic derivatives require lower pH (e.g., pH 4) . The protonation state of functional groups in acidic substrates influences enzyme-substrate interactions, a factor less critical for non-ionic glucosides .

Structural Impact on Applications :

- Chain Length : Longer alkyl chains (C12 vs. C8) reduce CMC, improving micelle stability for heavy-duty cleaning .

- Sugar Moieties : Maltosides (vs. glucosides) offer better lipid bilayer stabilization, making them ideal for biochemical applications .

Biodegradability :

- Alkyl glucosides are environmentally friendly, with shorter chains (C8–C10) degrading faster than C12 derivatives .

Data Table: Comparative Analysis of Alkyl Glycosides

Note: CMC values are approximate and based on typical literature data.

Biological Activity

Dodecyl D-glucoside (DDG) is a nonionic surfactant derived from glucose and dodecanol, commonly used in various applications, including cosmetics and pharmaceuticals. Its biological activity has garnered interest due to its potential antimicrobial properties and cytotoxic effects on cancer cells. This article explores the biological activity of DDG, focusing on its antimicrobial efficacy, cytotoxicity, and interactions with biological membranes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that DDG can effectively inhibit the growth of strains such as Staphylococcus aureus and Enterococcus faecalis . The minimum bactericidal concentration (MBC) of DDG has been reported at approximately 25 μM against these pathogens, demonstrating its potential as an antimicrobial agent in therapeutic applications .

Comparative Antimicrobial Efficacy

| Compound | MBC (μM) | Target Organisms |

|---|---|---|

| This compound | 25 | S. aureus, E. faecalis |

| Tetradecyl β-D-glucoside | 50 | S. aureus |

| Hexadecyl α-D-mannoside | 25 | Candida spp. |

The data illustrates that while DDG is effective against specific Gram-positive strains, other glycosides with longer alkyl chains may exhibit broader antimicrobial activity .

Cytotoxicity Studies

DDG's cytotoxic effects have been studied in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of the CCRF-CEM cell line, a model for leukemia. The half-maximal inhibitory concentration (IC50) values for DDG were determined to be around 9.39 μM, indicating a significant reduction in cell viability at this concentration .

Cell Cycle Analysis

A detailed analysis of the cell cycle revealed that treatment with DDG resulted in an accumulation of cells in the G0/G1 phase while decreasing the S phase population. This effect suggests that DDG may induce cell cycle arrest, potentially leading to apoptosis in cancer cells:

| Treatment Concentration (IC50) | G0/G1 Accumulation (%) | S Phase Reduction (%) |

|---|---|---|

| 1× IC50 (9.39 μM) | 60 | 20 |

| 5× IC50 (46.95 μM) | 80 | 10 |

These findings indicate that DDG may be a candidate for further investigation as a therapeutic agent against certain cancers due to its ability to modulate cell cycle dynamics .

The mechanism by which DDG exerts its biological effects appears to involve interactions with cellular membranes. Studies using small-angle X-ray scattering (SAXS) have shown that DDG alters lipid bilayer properties, affecting membrane fluidity and permeability. This interaction can lead to increased membrane disruption in microbial cells and altered signaling pathways in eukaryotic cells .

Membrane Interaction Studies

Research has demonstrated that DDG interacts with phospholipid bilayers, causing changes in thickness and phase separation at elevated concentrations. Such interactions are critical for understanding how DDG can selectively target microbial membranes while sparing mammalian cells under certain conditions .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Dodecyl D-glucoside to ensure high yield and reproducibility?

- Methodological Guidance : Synthesis typically involves condensation of glucose with dodecyl alcohol under controlled catalytic conditions. Purification can be achieved via column chromatography or recrystallization. Ensure precise stoichiometric ratios and reaction temperature control (e.g., 60–80°C). Reproducibility requires documenting catalysts (e.g., CdCO₃ for glycosylation) and solvent systems (e.g., methanol for deprotection) .

Q. How can researchers validate the purity and structural integrity of this compound in experimental settings?

- Methodological Guidance : Use HPLC with UV detection (e.g., retention time ~20 minutes for glucosides) and confirm structural identity via NMR (¹H and ¹³C spectra for glycosidic linkage verification). Compare retention times and spectral data against authenticated standards .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological extracts)?

- Methodological Guidance : Employ reverse-phase HPLC coupled with mass spectrometry (LC-MS) for sensitivity. Validate methods using spike-and-recovery experiments in relevant matrices. Statistical tools like ANOVA can assess extraction efficiency across solvents (e.g., 100% methanol vs. dichloromethane) .

Q. How does this compound compare to other alkyl glucosides (e.g., Lauryl glucoside) in surfactant properties?

- Methodological Guidance : Measure critical micelle concentration (CMC) via surface tension assays. Compare emulsification efficiency using standardized protocols (e.g., oil-in-water emulsions). This compound’s longer alkyl chain may enhance hydrophobicity and micelle stability relative to shorter-chain analogs .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound (e.g., antimicrobial efficacy vs. cytotoxicity)?

- Methodological Guidance : Conduct dose-response assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). Use Tukey’s post-hoc test to compare treatment groups. For example, in Candida spp., MIC values ≤0.125 mg/mL suggest antimicrobial potency, while cytotoxicity thresholds (e.g., IC₅₀ >1 mg/mL) indicate selectivity .

Q. How can researchers design studies to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Guidance : Synthesize analogs with modified alkyl chain lengths or glycosidic linkages. Test their surfactant properties (e.g., CMC) and biological activities (e.g., antimicrobial, anti-inflammatory). Use multivariate regression to correlate structural features (e.g., chain length) with functional outcomes .

Q. What statistical approaches are critical for analyzing variability in this compound’s performance across experimental conditions?

- Methodological Guidance : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across treatments. Report absolute data (e.g., raw absorbance values) alongside derived metrics (e.g., percentage inhibition). Use software like SPSS or R for reproducibility .

Q. How does this compound interact with membrane proteins, and what experimental parameters influence its efficacy in protein extraction?

- Methodological Guidance : Compare extraction efficiency to surfactants like Triton X-100 using SDS-PAGE (Laemmli’s method). Optimize parameters such as concentration (e.g., 1–2% w/v), pH, and incubation time. Measure protein stability via circular dichroism post-extraction .

Q. What protocols ensure reliable assessment of this compound’s biocompatibility in cellular assays?

- Methodological Guidance : Perform cytotoxicity assays (e.g., MTT) with negative controls (untreated cells) and positive controls (e.g., SDS). Use EC₅₀ values to establish safe concentrations. Document exposure duration and cell line specificity (e.g., rat glioma C6 vs. human keratinocytes) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, aggregation behavior) of this compound?

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-IHAUNJBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893048 | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27836-64-2, 110615-47-9 | |

| Record name | Lauryl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(laurylglucoside)-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.